molecular formula C21H19ClN6O B13360298 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide

Cat. No.: B13360298
M. Wt: 406.9 g/mol
InChI Key: PAXWCZOXSFOHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a tetrahydrocarbazole moiety and a benzamide group suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydrocarbazole Core: This can be achieved through cyclization reactions involving appropriate starting materials such as aniline derivatives and cyclohexanone.

    Chlorination: Introduction of the chlorine atom at the 8-position of the tetrahydrocarbazole core using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Formation of the Benzamide Group: This step involves the reaction of the chlorinated tetrahydrocarbazole with 4-(1H-tetraazol-1-ylmethyl)benzoic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrocarbazole moiety can be oxidized to form carbazole derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Carbazole derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving carbazole derivatives.

    Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide would depend on its specific biological target. Generally, carbazole derivatives are known to interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the benzamide group suggests potential interactions with protein targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Carbamazepine: A well-known carbazole derivative used as an anticonvulsant and mood-stabilizing drug.

    Risperidone: Another carbazole derivative used as an antipsychotic medication.

Uniqueness

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide is unique due to the presence of both a tetrahydrocarbazole moiety and a benzamide group, which may confer distinct pharmacological properties compared to other carbazole derivatives.

Properties

Molecular Formula

C21H19ClN6O

Molecular Weight

406.9 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(tetrazol-1-ylmethyl)benzamide

InChI

InChI=1S/C21H19ClN6O/c22-17-5-1-3-15-16-4-2-6-18(20(16)25-19(15)17)24-21(29)14-9-7-13(8-10-14)11-28-12-23-26-27-28/h1,3,5,7-10,12,18,25H,2,4,6,11H2,(H,24,29)

InChI Key

PAXWCZOXSFOHMY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)CN5C=NN=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.